molecular formula C12H13BFNO5 B12052417 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12052417
M. Wt: 281.05 g/mol
InChI Key: DEOGQIAPGXNRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of n-butyllithium (n-BuLi) and trimethyl borate (B(OMe)3) to form the boronic acid intermediate, which is then cyclized to form the desired dioxazaborocane structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, reduced boron compounds, and substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H13BFNO5

Molecular Weight

281.05 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C12H13BFNO5/c1-15-6-10(16)19-13(20-11(17)7-15)8-4-3-5-9(18-2)12(8)14/h3-5H,6-7H2,1-2H3

InChI Key

DEOGQIAPGXNRBR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.